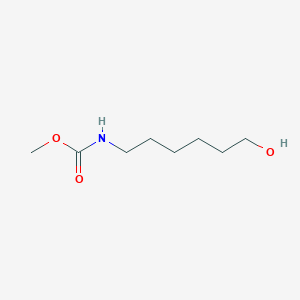

Methyl (6-hydroxyhexyl)carbamate

Description

Methyl (6-hydroxyhexyl)carbamate (CAS: 127903-20-2) is a carbamate derivative featuring a hydroxyhexyl chain and a methyl carbamate group. It is commonly utilized as a laboratory reagent and intermediate in chemical synthesis, particularly in peptide and pharmaceutical research due to its Fmoc (9-fluorenylmethoxycarbonyl) protective group variant [(9H-Fluoren-9-yl)this compound] . Structurally, the compound combines a six-carbon hydroxyalkyl chain with a carbamate functional group, enabling applications in solid-phase synthesis and controlled release systems.

Properties

CAS No. |

163361-15-7 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl N-(6-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |

InChI Key |

BRRXCRIHYUFJMA-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCCCCCO |

Canonical SMILES |

COC(=O)NCCCCCCO |

Synonyms |

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl (6-hydroxyhexyl)carbamate is being investigated as a potential drug candidate due to its biological activities. Carbamates have been recognized for their role in drug design, particularly as enzyme inhibitors. Research indicates that this compound may interact with specific biological macromolecules, such as proteins and nucleic acids, which can elucidate its mechanism of action and therapeutic effects .

Enzyme Inhibition Studies

The compound's structure allows it to potentially inhibit various enzymes, making it a candidate for treating diseases linked to enzyme dysfunction. For instance, studies have shown that similar carbamates can inhibit nitric oxide synthase (iNOS), suggesting applications in inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for synthesizing more complex molecules . The stability of the carbamate moiety contributes to its utility in peptide synthesis and as a protecting group for amines and amino acids .

Peptidomimetics Development

In medicinal chemistry, the compound can be used to create peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. This is particularly relevant for developing drugs targeting specific biological pathways .

Agrochemicals

Insecticides and Herbicides

Carbamates, including this compound, are often employed in agrochemical formulations due to their effectiveness as insecticides and herbicides. The compound's ability to interact with biological systems allows it to disrupt pest physiology, making it valuable for agricultural applications .

Cosmetic Applications

Skin Lightening Agents

Research has indicated that carbamate compounds can be utilized in cosmetic formulations aimed at skin and hair lightening. This compound may play a role in these formulations by influencing melanin metabolism or catabolism . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Case Study 1: Anti-inflammatory Applications

In vivo studies using derivatives of this compound have demonstrated reductions in inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor (TNF) in animal models. These findings suggest potential therapeutic applications in managing inflammatory disorders.

Case Study 2: Erectile Dysfunction Treatment

Research involving compounds related to this compound has shown improvements in erectile function in animal models. This suggests that the compound may have implications for treating erectile dysfunction through anti-inflammatory mechanisms.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development & enzyme inhibition | Potential treatment for inflammatory diseases |

| Organic Synthesis | Building block for complex molecules | Versatile reactions; stability in peptide synthesis |

| Agrochemicals | Insecticides & herbicides | Effective pest control |

| Cosmetics | Skin lightening agents | Influences melanin metabolism |

Comparison with Similar Compounds

Physical Properties :

- Appearance : Solid .

- Melting Point : 119°C .

- Molecular Formula: C₁₃H₂₅NO₃ (base structure without Fmoc group) .

- Hazards : Classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

The following sections compare Methyl (6-hydroxyhexyl)carbamate with structurally analogous carbamates, focusing on physical properties, reactivity, hazards, and applications.

Structural Analogues and Physical Properties

Key Observations :

- This compound has a higher melting point (119°C) than tert-butyl analogues (37–41°C), likely due to reduced steric hindrance and stronger intermolecular hydrogen bonding .

- Ethyl Carbamate exhibits superior water solubility compared to hydroxyhexyl or aryl variants, attributed to its smaller alkyl chain and lack of bulky substituents .

Hazard Profiles

Key Observations :

- This compound poses acute toxicity and irritation risks, necessitating respiratory and dermal protection during handling .

Key Observations :

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Activation : Methyl chloroformate reacts with the amine group to form an intermediate mixed carbonate.

-

Deprotonation : A base (e.g., triethylamine or pyridine) abstracts a proton, facilitating the elimination of HCl and yielding the carbamate.

Optimized Parameters :

Challenges and Mitigation

-

Competitive Esterification : The hydroxyl group in 6-aminohexanol may react with methyl chloroformate under acidic conditions. This is mitigated by maintaining low temperatures (0–5°C) and using non-polar solvents to suppress hydroxyl reactivity.

-

Byproduct Formation : Excess methyl chloroformate can lead to bis-carbamation. Stoichiometric control and slow reagent addition minimize this issue.

Catalytic Carbonylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) serves as a green carbonylating agent for carbamate synthesis, avoiding hazardous reagents like phosgene. This method, adapted from Zhao et al., employs transition-metal catalysts to facilitate the reaction between 6-aminohexanol and DMC.

Catalytic Systems and Performance

-

Catalyst : Manganese(II) acetate [Mn(OAc)₂] shows superior activity due to its Lewis acidity, which polarizes the carbonyl group of DMC.

-

Conditions :

Mechanistic Insights :

Mn(OAc)₂ coordinates with the oxygen of DMC, enhancing electrophilicity at the carbonyl carbon. The amine attacks this activated carbon, releasing methanol and forming the carbamate.

Substrate Scope and Limitations

-

Selectivity : The hydroxyl group remains inert under these conditions, ensuring exclusive carbamate formation at the amine site.

-

Catalyst Recycling : Mn(OAc)₂ is homogeneous, complicating recovery. Heterogeneous alternatives like MCM-41 (silanol-rich mesoporous silica) are under investigation for improved recyclability.

Phosgene-Free Route Using CO₂ and Methanol

Alferov et al. demonstrated a sustainable approach for carbamate synthesis using CO₂ as a carbonyl source. While originally applied to diamines, this method is adaptable to amino alcohols like 6-aminohexanol.

Reaction Design and Optimization

Critical Factors :

Practical Considerations

-

Side Reactions : Esterification of the hydroxyl group with CO₂ is negligible (<5%) due to the milder nucleophilicity of alcohols compared to amines.

-

Scalability : Continuous-flow reactors are proposed to enhance gas-liquid mass transfer and reduce reaction time.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability | Safety Profile |

|---|---|---|---|---|---|

| Methyl Chloroformate | 85–92 | 0–25 | None | High | Moderate (HCl gas) |

| DMC Carbonylation | 78–84 | 90–110 | Mn(OAc)₂ | Medium | Excellent |

| CO₂ Route | 65–72 | 150–170 | CeO₂ nanorods | Low | Excellent |

| Enzymatic | ~60 | 50 | CAL-B | Low | Excellent |

| MIC-Based | >95 | 0–50 | None | High | Poor (toxic MIC) |

Key Takeaways :

-

Industrial Preference : Methyl chloroformate and DMC methods balance yield and safety.

-

Research Focus : CO₂ utilization and enzymatic routes are prioritized for sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.